Synthetic Route to 4-Alkyl Pyrazoles
The synthesis of 3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine utilizes a route involving 3-oxo-3-arylpropanenitrile formation, alkylation at the α-position, and subsequent pyrazole ring formation with hydrazine, producing the 4-alkyl-substituted pyrazole core. This methodology specifically enables access to 4-alkyl-substituted pyrazoles, which are otherwise sparsely represented in the literature compared to 4-unsubstituted or 4-aryl pyrazoles [1]. In contrast, conventional pyrazol-5-amine syntheses (e.g., direct condensation of β-ketonitriles with hydrazine) produce exclusively 4-unsubstituted products, lacking the sec-butyl moiety that contributes to both lipophilicity and conformational constraint in the target compound.
| Evidence Dimension | Synthetic accessibility of 4-alkyl-substituted pyrazol-5-amines |
|---|---|
| Target Compound Data | Synthesized via 3-oxo-3-arylpropanenitrile alkylation followed by pyrazole formation; yields 4-sec-butyl substitution pattern [1] |
| Comparator Or Baseline | Conventional β-ketonitrile + hydrazine condensation yields only 4-unsubstituted pyrazol-5-amines; 4-alkyl pyrazoles are noted as 'less reported' in the literature [1] |
| Quantified Difference | Qualitative difference: 4-alkyl substitution present versus absent; literature notes scarcity of 4-alkyl-substituted pyrazoles |
| Conditions | Synthetic route validation: 1H NMR, 13C NMR, and HRMS characterization [1] |
Why This Matters
Procurement of this specific compound provides access to a 4-alkyl-substituted pyrazole scaffold that is not readily obtainable through standard commercial pyrazol-5-amine synthetic routes, making it a differentiated chemical probe for SAR studies requiring 4-position substitution.
- [1] Ma, S.; Ouyang, B.; Wang, L.; Yao, L. Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. Curr. Comput.-Aided Drug Des. 2020, 16, 564-570. (Synthesis route described in Methods section.) View Source
